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molecular formula C11H12N2O3 B8553334 Methyl 3-(beta-phenylacryloyl)-carbazate

Methyl 3-(beta-phenylacryloyl)-carbazate

Cat. No. B8553334
M. Wt: 220.22 g/mol
InChI Key: UOOOPYWILUPEPM-UHFFFAOYSA-N
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Patent
US04824670

Procedure details

To a solution of 27 g (0.3 moles) of methyl carbazate and 250 ml. of acetonitrile a solution of 50 g. (0.3 moles) of cinnamic chloride and 100 ml. of acetonitrile is added. The reaction mixture is heated to boiling for 15 hours. The mixture is cooled and the precipitated white crystals are filtered off. Thus 62,6 g. of the desired compound are obtained, yield 94.8%. M.p.: 165° C.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94.8%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[NH:2][NH2:3].[C:7](Cl)(=[O:16])[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(#N)C>[C:10]1([CH:9]=[CH:8][C:7]([NH:3][NH:2][C:1]([O:5][CH3:6])=[O:4])=[O:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
C(NN)(=O)OC
Step Two
Name
Quantity
0.3 mol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
the precipitated white crystals are filtered off

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CC(=O)NNC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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